molecular formula C5H2ClF3N2 B1588905 4-Chloro-6-(trifluoromethyl)pyrimidine CAS No. 37552-81-1

4-Chloro-6-(trifluoromethyl)pyrimidine

Cat. No.: B1588905
CAS No.: 37552-81-1
M. Wt: 182.53 g/mol
InChI Key: TYSPDLZOMUDHQZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and trifluoromethyl functional groups attached to a pyrimidine ring

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(trifluoromethyl)pyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding interaction results in the modulation of downstream signaling pathways and changes in gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including organ toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis . This inhibition can lead to altered metabolic flux and changes in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Preparation Methods

The synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dichloropyrimidine with trifluoromethylating agents under specific conditions. Another approach includes the use of trichloromethyl-pyridine as a starting material, followed by a series of chlorination and fluorination steps . Industrial production methods often rely on these synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: This compound is involved in the development of drugs that target specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Comparison with Similar Compounds

4-Chloro-6-(trifluoromethyl)pyrimidine can be compared to other pyrimidine derivatives such as:

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 4-Trifluoromethylpyridine
  • 2,4,6-Trifluoropyrimidine

These compounds share similar structural features but differ in their specific functional groups and positions, which can significantly affect their chemical properties and applications .

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSPDLZOMUDHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468288
Record name 4-chloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37552-81-1
Record name 4-chloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 6-(trifluoromethyl)pyrimidin-4-ol (5.0 g, 30.5 mmol), phosphoryl chloride (3.41 mL, 36.6 mmol), and quinoline (2.16 mL, 18.3 mmol) in toluene (50 mL) was stirred at 100° C. for 5 h. The reaction was diluted with water and extracted with ethyl acetate three times, dried with sodium sulfate, filtered, and concentrated in vacuo. The crude residue was purified by flash column chromatography (10% EtOAc/Hexane) to yield the desired product (1.20 g, 21.6%). 1H NMR (400 MHz, CDCl3): 9.21 ppm (1H, s), 7.78 (1H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
21.6%

Synthesis routes and methods II

Procedure details

Phenylphosphonic dichloride (107 ml) and 4-trifluoromethylpyrimidin-6-one (103 g) were heated at 130° C. under nitrogen for 30 minutes. The reaction was cooled to room temperature and the reaction flask was equipped with a short path distillation head. The bath temperature was raised to about 200° C. and the product distilled out of the reaction mixture. Fractional distillation of this material gave 80.8 g of 4-chloro-6-trifluoromethylpyrimidine as a colorless liquid (b.p.=134°-136° C. @ 760 mm Hg).
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

6-Trifluoromethyl-pyrimidin-4-ol ([1546-78-7], 5 g) was refluxed in phosphorus oxychloride (17 mL) for 2 hours. The reaction mixture was carefully concentrated in vacuo and the residue was distilled (Kugelrohr) under reduced pressure (bp=30-55° C.@10 mbar) to yield the title compound ([37552-81-1], 1.4 g). MS (EI): 182.0 (M).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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